Demethylrifampicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

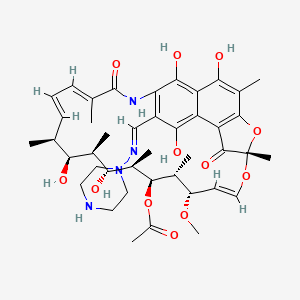

Demethylrifampicin, also known as this compound, is a useful research compound. Its molecular formula is C₄₂H₅₆N₄O₁₂ and its molecular weight is 808.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Demethylrifampicin primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacteria, making it a key target for antibiotics like this compound.

Mode of Action

This compound works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the enzyme and impeding RNA synthesis . It reduces the affinity of RNAP for short RNA transcripts and has no activity against the mammalian RNAP enzyme .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect the activity of the drug. Additionally, the development of antibiotic resistance in the environment is a major concern

Biological Activity

Demethylrifampicin, a derivative of rifampicin, is part of the rifamycin class of antibiotics known for their potent antibacterial properties, particularly against Mycobacterium tuberculosis and other Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound exerts its biological activity primarily by inhibiting bacterial RNA synthesis. It achieves this by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (DDRP), preventing the initiation of RNA transcription. This mechanism is crucial for its efficacy against mycobacterial infections, as it selectively targets bacterial cells while sparing mammalian RNA polymerases, thus minimizing toxicity to human cells .

Key Points:

- Target Enzyme : Bacterial DNA-dependent RNA polymerase.

- Action : Inhibits initiation of RNA synthesis.

- Selectivity : High selectivity for bacterial cells over mammalian cells.

Pharmacological Properties

The pharmacokinetics of this compound have been studied in various populations, including individuals with cystic fibrosis (CF). A study indicated that the pharmacokinetic profiles differ significantly between CF patients and healthy controls, particularly affecting the maximum concentration (C_max) and time to peak concentration (T_max) of the drug. For instance, CF patients exhibited lower C_max values for rifampicin compared to healthy subjects, suggesting altered absorption or metabolism in this population .

| Parameter | Healthy Controls (HC) | Cystic Fibrosis (CF) |

|---|---|---|

| C_max (mg/L) | 1.1 (0.6 – 2.1) | 2.0 (0.1 – 5.3) |

| T_max (hours) | 2 | 2 |

| AUC 12 | Similar | Wider range |

Biological Activity Against Viruses

Recent studies have explored the antiviral potential of this compound and other rifamycin derivatives against viral enzymes such as reverse transcriptase (RT). Notably, this compound showed preferential inhibition of leukemic polymerases over normal polymerases and displayed activity against murine leukemia virus RT . This suggests a potential role in treating viral infections alongside its established antibacterial properties.

Case Studies

- Inhibition of Murine Leukemia Virus : In a study assessing various rifamycin derivatives, this compound was found to inhibit RT effectively, demonstrating its potential as an antiviral agent in addition to its antibacterial applications .

- Therapeutic Drug Monitoring in CF Patients : A cross-sectional study highlighted the variability in drug concentrations among CF patients receiving standard doses of rifampicin. The findings emphasized the need for therapeutic drug monitoring to optimize treatment regimens and prevent therapeutic failure due to altered pharmacokinetics .

- In vitro Studies on Antiviral Activity : Research has shown that certain modifications to rifamycins can enhance their activity against viral enzymes, with this compound being one of the compounds evaluated for its inhibitory effects on both viral and cellular polymerases .

Properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKVFHDDYXJFFL-MOSFFKILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCNCC5)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-45-0 |

Source

|

| Record name | Rifamycin, 3-((1-piperazinylimino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action of Demethylrifampicin against viruses?

A1: this compound, similar to its parent compound Rifampicin, primarily acts by inhibiting the RNA-dependent DNA polymerase (reverse transcriptase) found in certain viruses like murine leukemia viruses [, ]. This enzyme is crucial for the viruses to convert their RNA into DNA, a necessary step for their replication within the host cell.

Q2: How does the activity of this compound compare to Rifampicin in inhibiting viral enzymes?

A2: Research suggests that this compound is a more potent inhibitor of DNA polymerases from certain murine leukemia virus strains compared to Rifampicin []. This difference in potency could be attributed to subtle differences in their binding affinities to the viral enzyme.

Q3: Does this compound exhibit selective toxicity towards cancer cells?

A3: Studies indicate that this compound, unlike Rifampicin, does not exhibit significant selective toxicity towards transformed cells compared to normal cells []. This suggests that its potential as an anti-cancer agent might be limited compared to other chemotherapeutic drugs like Adriamycin [].

Q4: What are the key structural features of this compound that are important for its activity?

A4: Although the exact structural requirements for this compound's activity are not fully elucidated in the provided research, studies with Rifampicin analogs suggest that the macrocyclic ring structure is crucial for their inhibitory effect on vaccinia virus morphogenesis []. Modifications to this core structure could potentially alter the compound's activity.

Q5: What are the limitations of this compound's pharmacokinetic profile?

A6: this compound exhibits a very slow plasma clearance rate, leading to a prolonged half-life in vivo (2-4 days) []. This extended presence in circulation might necessitate careful dose adjustments to avoid potential toxicity issues arising from drug accumulation.

Q6: Are there any known cases of resistance development against this compound?

A7: While the provided research doesn't directly address this compound resistance, a study with vaccinia virus showed cross-resistance to a series of rifamycin derivatives, including this compound, in a rifampicin-resistant mutant []. This suggests a possibility of shared resistance mechanisms among this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.